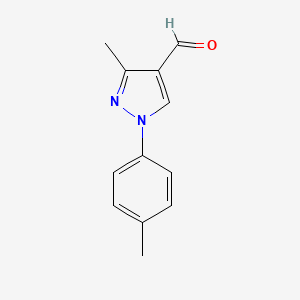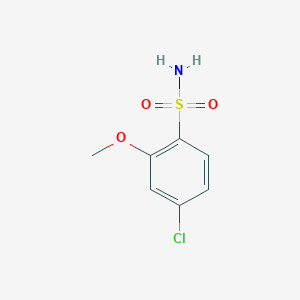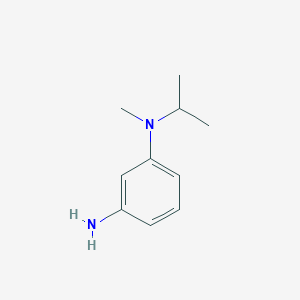![molecular formula C12H16ClNO2 B1417365 Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride CAS No. 2155853-15-7](/img/structure/B1417365.png)
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride
Vue d'ensemble
Description
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, also known as CPAMB, is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a cyclopropylamino group attached to the benzene ring. CPAMB is a white crystalline powder that is soluble in water and has a melting point of 158-160°C. It has a wide range of uses in organic synthesis and as a reagent in various scientific experiments.
Applications De Recherche Scientifique
Crystallographic and Structural Analysis
Research on compounds structurally related to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, such as "N-Cyclohexyl-4-(methoxycarbonyl)benzamide," highlights the importance of crystallographic studies in understanding molecular interactions and configurations. These studies reveal how molecular structure influences compound properties, such as solubility and reactivity, which are crucial for designing more effective chemical entities in various scientific and industrial applications (Jones & Kuś, 2004).
Insecticidal Activity
Investigations into the insecticidal properties of structurally related compounds, such as "methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate," offer insights into potential applications of methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride in pest control. These studies suggest that certain methyl benzoate derivatives could serve as effective biopesticides, contributing to the development of greener pest management strategies (Pereda-Miranda et al., 1997).
Photophysical Properties
Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, closely related to the chemical structure of the compound , sheds light on the potential for these compounds to be used in optical materials and sensors. Such studies explore how modifications to the benzene ring influence absorption and emission spectra, which could be pivotal for developing new materials for photovoltaic cells or LED technologies (Yoon et al., 2019).
Anaerobic Degradation and Methane Production
A study on the anaerobic degradation of benzoate to methane by microbial consortia reveals the bioconversion potential of benzoate derivatives. This research is critical for understanding how compounds similar to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride could be used in bioremediation processes or as substrates in microbial fuel cells, offering a sustainable way to produce bioenergy (Ferry & Wolfe, 1976).
Propriétés
IUPAC Name |
methyl 4-[(cyclopropylamino)methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11;/h2-5,11,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUDCKTVVVNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)


![2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester](/img/structure/B1417298.png)



![4-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B1417304.png)